REACTION_CXSMILES
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[CH3:1][C:2]([CH3:22])([O:4][C:5]([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[N+:19]([O-])=O)[CH2:9][CH2:8]1)=[O:6])[CH3:3]>C(O)C.[Pd]>[CH3:3][C:2]([CH3:22])([O:4][C:5]([N:7]1[CH2:12][CH2:11][N:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[NH2:19])[CH2:9][CH2:8]1)=[O:6])[CH3:1]
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Name
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|
Quantity
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7.61 g
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Type
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reactant
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Smiles
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CC(C)(OC(=O)N1CCN(CC1)C1=C(C=CC=C1)[N+](=O)[O-])C
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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0.75 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture is filtered thru celite
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Reaction Time |
6 h |
Name
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Type
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product
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Smiles
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CC(C)(OC(=O)N1CCN(CC1)C1=C(C=CC=C1)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |